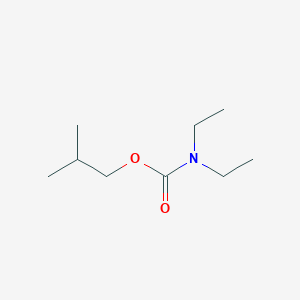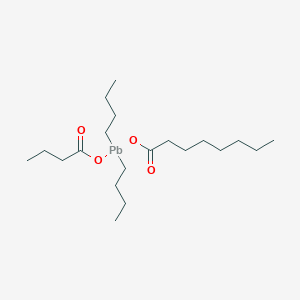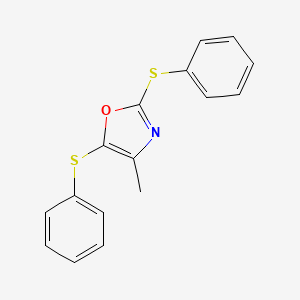
2-Propylpentane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylpentane-1,2-diol is an organic compound with the molecular formula C8H18O2 It belongs to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propylpentane-1,2-diol can be synthesized through several methods. One common approach involves the hydrogenolysis of furfural in the presence of methanol and a catalyst based on rhodium on porous manganese dioxide octahedral molecular sieve. This reaction is typically carried out at temperatures ranging from 130°C to 170°C .
Industrial Production Methods
Industrial production of this compound often involves the hydration of propylene oxide, which is derived from petrochemical sources. This method is widely used due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Propylpentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
2-Propylpentane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, antifreeze agents, and cosmetics
Mecanismo De Acción
The mechanism of action of 2-Propylpentane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This property is particularly useful in its applications as a solvent and in the stabilization of emulsions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol:
1,3-Propanediol: Used in the production of polymers and as a solvent.
1,2-Butanediol: Utilized in the manufacture of plastics and as a chemical intermediate
Uniqueness
2-Propylpentane-1,2-diol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other diols provides different solubility and reactivity characteristics, making it suitable for specialized applications in various industries.
Propiedades
Número CAS |
94616-99-6 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2-propylpentane-1,2-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-8(10,7-9)6-4-2/h9-10H,3-7H2,1-2H3 |
Clave InChI |
SYIOABACRXAWMO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)
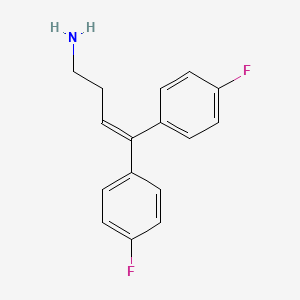
![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
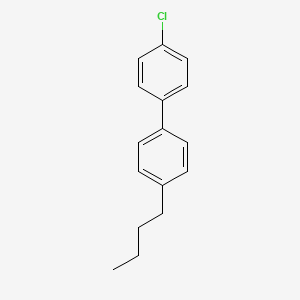
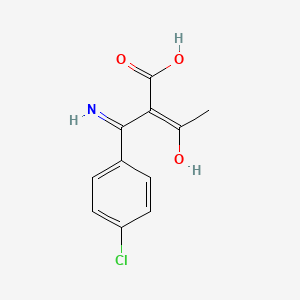
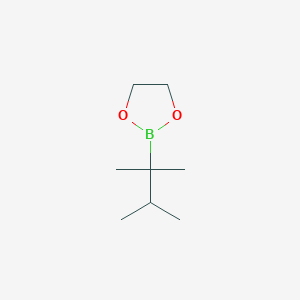
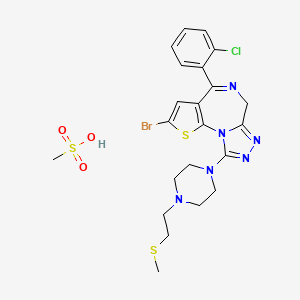
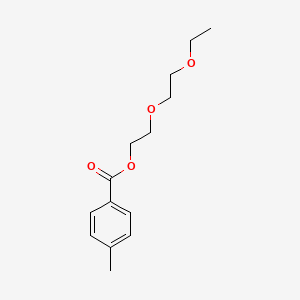

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)
